Bis(4-fluoro-3-nitrophenyl)methanone

Beschreibung

Historical Context and Significance

The development of fluorinated nitro benzophenone derivatives emerged from the broader quest to enhance molecular properties through strategic substitution patterns. This compound, systematically named as this compound, represents a culmination of synthetic efforts to combine the beneficial properties of fluorine substitution with the reactivity of nitro groups. The historical significance of this compound lies in its role as a chemical intermediate, particularly in applications requiring precise electronic modulation through substituent effects.

The compound's emergence in the chemical literature reflects the growing recognition of fluorinated organic molecules in advanced applications. The strategic incorporation of both fluorine and nitro functionalities creates a unique electronic environment that has proven valuable in synthetic chemistry. Research into this compound has demonstrated its utility as a building block for more complex molecular architectures, establishing its position within the broader context of fluorinated aromatic chemistry.

Table 1: Basic Chemical Properties of this compound

Overview of Fluorinated Nitro Benzophenone Derivatives

Fluorinated nitro benzophenone derivatives constitute a specialized class of organic compounds that combine the structural framework of benzophenones with strategically positioned fluorine and nitro substituents. These compounds demonstrate unique reactivity patterns and physicochemical properties that distinguish them from their non-fluorinated counterparts. The incorporation of fluorine atoms significantly influences the electronic distribution within the molecular framework, while nitro groups provide additional electron-withdrawing character that modulates reactivity and stability.

The benzophenone core structure serves as an ideal scaffold for accommodating various substitution patterns. Research has shown that fluorinated benzophenones are particularly valued in pharmaceutical applications due to fluorine's ability to enhance metabolic stability and bioavailability. The presence of nitro groups further expands the synthetic utility of these compounds, enabling their participation in reduction reactions that can lead to amine formation and subsequent derivatization.

Comparative studies within this class of compounds have revealed distinct reactivity trends based on substitution patterns. For instance, compounds bearing fluorine substituents in para positions relative to nitro groups exhibit different electronic properties compared to those with meta or ortho arrangements. These structural variations have profound implications for the compounds' applications in synthetic chemistry and material science.

Table 2: Comparative Analysis of Related Fluorinated Nitro Benzophenone Derivatives

Academic Research Relevance and Multidisciplinary Applications

The academic significance of this compound extends across multiple scientific disciplines, reflecting its versatile chemical properties and potential applications. In organic synthesis research, this compound serves as a valuable intermediate for constructing more complex molecular architectures. The presence of both fluorine and nitro functional groups provides multiple reactive sites that can be exploited in various transformation reactions.

Recent advances in fluorine chemistry have highlighted the unique role of fluorinated compounds in modulating reaction selectivity and product distribution. Studies have demonstrated that fluorine substitution can lead to dramatic reversals in stereochemical outcomes, a phenomenon known as fluorine-induced diastereodivergence. This effect has been particularly well-documented in nucleophilic addition reactions, where the presence of fluorine can completely alter the preferred reaction pathway and product configuration.

In the context of material science applications, fluorinated nitro benzophenone derivatives have found utility in photochemical processes. Research has shown that nitroaromatic compounds are significant constituents of atmospheric aerosol particles that absorb near-ultraviolet and visible solar radiation. The photochemical behavior of these compounds has implications for environmental chemistry and atmospheric science, making them subjects of ongoing research interest.

The pharmaceutical research community has also recognized the potential of benzophenone derivatives, particularly in the development of therapeutic agents for neurodegenerative diseases. Computational studies have investigated the interaction of benzophenone-based compounds with presenilin proteins, which are implicated in Alzheimer's disease pathology. These investigations have revealed promising binding affinities and interaction profiles that warrant further exploration in drug discovery efforts.

Table 3: Research Applications of this compound Across Disciplines

Eigenschaften

IUPAC Name |

bis(4-fluoro-3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXIDTCNFSIEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596788 | |

| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73329-64-3 | |

| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Approach

A classical method to prepare diaryl ketones like Bis(4-fluoro-3-nitrophenyl)methanone is through Friedel-Crafts acylation. This involves the reaction of an acid chloride or anhydride derivative with an aromatic compound under Lewis acid catalysis (e.g., AlCl3). Although specific data for this exact compound is limited in the retrieved documents, the methodology is well-established for similar bis-aryl ketones.

- Typical reaction conditions : Anhydrous environment, low to moderate temperature (0–80°C), stoichiometric amounts of Lewis acid catalyst.

- Catalysts : Aluminum chloride or iron(III) chloride.

- Solvents : Chlorinated solvents like dichloromethane or nitrobenzene.

This method allows for the direct formation of the ketone linkage while maintaining the substituents on the aromatic rings.

Oxidative Coupling Using Catalysts

An innovative approach described in related sulfone derivatives synthesis involves oxidative coupling of phenol derivatives catalyzed by oxidized graphene with side reaction inhibitors such as N,N-bis-low grade alkyl aromatic amines or pyridines. Although this is for bis(3-allyl-4-hydroxy phenyl) sulfone, the principle can be adapted for this compound synthesis by selecting appropriate starting materials.

- Reaction time : 0.5 to 1 hour.

- Temperature range : 80°C to 270°C.

- Catalyst : Oxidized graphene.

- Advantages : Short reaction time, reusable catalyst, reduced by-products, no need for inert gas protection, and lower cost.

This method highlights the potential for efficient, environmentally friendly synthesis routes for bis-aryl compounds.

Reduction and Purification Steps

In some synthetic sequences involving nitro-substituted aromatic aldehydes, the aldehyde intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH4) in methanol at 0°C, followed by extraction and chromatographic purification. Although this is a step in related compounds, it informs the purification and intermediate handling techniques relevant to this compound.

- Reagents : NaBH4 (0.3 mmol).

- Solvent : Methanol.

- Temperature : 0°C.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures.

- Yield : Up to 83% for related nitro-substituted compounds.

Grinding Method for Bis-Aryl Methanes (Analogous Method)

A mechanochemical approach involving grinding reactants with silica gel and acid catalysts (e.g., 1.2 M HCl) at room temperature has been used for bis(indolyl)methanes synthesis. This solvent-free method could inspire alternative preparation strategies for bis-aryl ketones, emphasizing green chemistry principles.

- Reaction time : ~20 minutes.

- Catalyst : HCl and silica gel.

- Workup : Suspension in ethyl acetate, filtration, washing, and chromatography.

- Yields : Up to 94% for analogous bis-aryl compounds.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The oxidative coupling method using oxidized graphene catalyst represents a significant advancement in bis-aryl compound synthesis, offering shorter reaction times and catalyst recyclability without the need for inert atmosphere or harsh conditions.

- Reduction steps using sodium borohydride are effective for handling nitro-substituted aromatic intermediates, ensuring high yields and purity through mild conditions and standard chromatographic techniques.

- Mechanochemical grinding methods provide promising solvent-free alternatives that align with green chemistry goals and could be adapted for ketone synthesis with further optimization.

- No direct, detailed synthetic procedure exclusively for this compound was found in the searched literature; however, the described methods for structurally related compounds provide a robust framework for its preparation.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-fluoro-3-nitrophenyl)methanone undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

Reduction: Bis(4-amino-3-fluorophenyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(4-fluoro-3-nitrophenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are explored for potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Bis(4-fluoro-3-nitrophenyl)methanone involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the fluoro groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone

- Structure : Replaces one fluorine atom with chlorine on the phenyl ring.

- Impact : The chlorine atom increases steric bulk and alters electronic effects compared to fluorine. This substitution may enhance stability in certain reactions but reduce electrophilicity due to chlorine’s weaker electron-withdrawing nature.

- Applications : Used as an intermediate in antiparasitic drug synthesis (e.g., flubendazole) .

Bis(4-fluorophenyl)methanone

- Structure : Lacks nitro groups but retains fluorine substituents at the para-positions.

- Impact : Absence of nitro groups reduces electron deficiency, leading to lower reactivity in electrophilic aromatic substitution.

- Applications : Primarily used in organic synthesis as a precursor for polymers or ligands .

Bis(4-methyl-3,5-dinitrophenyl)methanone

- Structure : Features methyl and two nitro groups per phenyl ring.

- Impact : Methyl groups introduce steric hindrance and electron-donating effects, counteracting the electron-withdrawing nitro groups. This compound exhibits unique reactivity, such as nitro group reduction to form reactive intermediates for covalent modification of biomolecules .

Functional Group Variations

Bis(4-amino-2-hydroxyphenyl)methanone

- Structure: Replaces nitro and fluorine with amino and hydroxyl groups.

- Impact: Amino and hydroxyl groups increase solubility in polar solvents and enable hydrogen bonding. This enhances biological activity, such as antimicrobial and anticancer effects, through interactions with cellular targets .

Bis(4-fluorophenyl)trifluoromethyl carbinol

- Structure: Contains a trifluoromethyl carbinol group instead of a ketone.

- Impact: The carbinol group introduces chirality and hydrogen-bonding capacity, improving lipophilicity and metabolic stability. This compound is used in agrochemical research .

Table 2: Functional Group Influence on Bioactivity

Positional Isomerism and Reactivity

(2,6-Difluoro-3-nitrophenyl)methanamine

- Structure : Nitro and fluorine groups at 3- and 2,6-positions on a single phenyl ring.

- Impact : Altered substituent positioning reduces symmetry and modifies electronic effects, leading to distinct pharmacokinetic profiles compared to the target compound .

(4-Fluorophenyl)(pyridin-4-yl)methanone

- Structure : Replaces one phenyl ring with a pyridine moiety.

- Impact : The nitrogen atom in pyridine enhances coordination capacity with metal catalysts, making this compound useful in catalytic reactions .

Key Research Findings

- Reactivity: The nitro groups in this compound are critical for redox activity, enabling applications in photoaffinity labeling or prodrug design .

- Synthetic Utility : The fluorine atoms improve thermal stability, making the compound suitable for high-temperature reactions .

Biologische Aktivität

Bis(4-fluoro-3-nitrophenyl)methanone, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential antimicrobial activity and interactions with biological systems. This article explores the biological activities associated with this compound, presenting data from various studies, including antimicrobial efficacy and pharmacological properties.

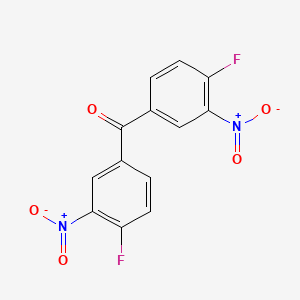

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features two 4-fluoro-3-nitrophenyl groups attached to a central carbonyl group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting microbial growth.

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 12.5 |

| Aspergillus niger | 25 |

The compound demonstrated particularly strong activity against Candida albicans , with an MIC of 12.5 µg/mL, indicating its potential as an antifungal agent .

Case Studies

A study conducted on various bis-chalcone derivatives, including those related to this compound, highlighted that compounds with nitro and fluoro substituents exhibited enhanced antimicrobial properties. The presence of electron-withdrawing groups like nitro and fluoro groups was found to increase the antimicrobial efficacy significantly .

Pharmacological Properties

In addition to its antimicrobial activity, this compound has been investigated for its pharmacological properties related to nicotinic acetylcholine receptors (nAChRs). The compound's ability to interact with these receptors suggests potential applications in treating nicotine addiction or related disorders.

In Vitro Studies

In vitro experiments showed that derivatives of this compound could act as competitive antagonists at nAChRs, indicating their potential role in modulating cholinergic signaling pathways .

Q & A

Q. What are the optimal synthetic routes for Bis(4-fluoro-3-nitrophenyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 4-fluoro-3-nitrobenzoyl chloride reacts with a fluoronitrobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv) improves electrophilic activation.

- Solvent choice : Dichloromethane or nitrobenzene enhances reactivity while stabilizing intermediates.

- Temperature control : Maintaining 0–5°C prevents nitro group decomposition.

Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires in-situ monitoring via TLC or HPLC .

Q. How can researchers characterize the electronic effects of nitro and fluoro substituents on the compound’s reactivity?

- Methodological Answer :

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model electron-withdrawing effects. Nitro groups significantly reduce electron density at the para position, affecting electrophilic substitution pathways.

- Spectroscopic validation : Compare ¹⁹F NMR shifts with analogs (e.g., hydroxyl-substituted diaryl ketones in ) to quantify substituent electronic contributions .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aryl proton environments and carbonyl connectivity. ¹⁹F NMR confirms fluorine substitution patterns.

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected m/z: ~318.04).

- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or differential scanning calorimetry (DSC) to determine melting point consistency with literature (e.g., NIST data in ) .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests at 40°C/75% RH (ICH guidelines) to assess thermal and photolytic stability. Nitro groups are prone to decomposition under UV light; store in amber glassware at –20°C.

- Thermal analysis : DSC () identifies decomposition onset temperatures. For long-term storage, inert atmospheres (N₂) prevent oxidation .

Q. What strategies mitigate competing side reactions during synthesis?

- Methodological Answer :

- Protecting groups : Temporarily protect reactive sites (e.g., nitro reduction to amine) before acylation, followed by deprotection.

- Catalyst optimization : Lower AlCl₃ concentrations (0.8–1.0 equiv) reduce over-acylation byproducts.

- In-situ monitoring : Use FTIR to detect carbonyl intermediates and adjust reaction time dynamically .

Q. Are there computational approaches to predict the compound’s solubility and formulation compatibility?

- Methodological Answer :

- Molecular dynamics simulations : Predict logP and solubility in solvents like DMSO or ethanol using software (e.g., Schrödinger’s Materials Science Suite).

- Hansen solubility parameters : Compare with excipients (e.g., PEG 400) to design stable formulations. Reference NIST phase-change data () for validation .

Q. How can contradictory literature data on the compound’s solubility be resolved?

- Methodological Answer :

- Systematic solubility profiling : Test in 10+ solvents (polar protic, aprotic, non-polar) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify saturation points.

- Data reconciliation : Cross-reference with thermochemical databases (e.g., NIST in ) and apply statistical models (e.g., partial least squares) to identify outlier methodologies .

Q. What biological activities of structurally related compounds suggest potential research applications?

- Methodological Answer :

- Antimicrobial screening : Analogous compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in ) show activity against Klebsiella pneumoniae. Test via microbroth dilution assays (CLSI guidelines) with ciprofloxacin synergy studies.

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.